Kuramerine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxyethyl-trimethylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44NO8/c1-17(2)8-10-19-14-21(27(34)35-13-12-29(5,6)7)15-20(11-9-18(3)4)26(19)37-28-25(33)24(32)23(31)22(16-30)36-28/h8-9,14-15,22-25,28,30-33H,10-13,16H2,1-7H3/q+1/t22-,23-,24+,25-,28+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVGWFDOEXGVCZ-MOBZEUQDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(=O)OCC[N+](C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC=C(C)C)C(=O)OCC[N+](C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44NO8+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Elucidation Methodologies
Advanced Spectroscopic Techniques for Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, chemists can obtain spectra that provide information on the number and type of hydrogen, carbon, and other NMR-active nuclei, as well as their connectivity and spatial relationships nih.gov. Different NMR experiments, such as 1D (¹H NMR, ¹³C NMR) and 2D (COSY, HSQC, HMBC), are employed to build a comprehensive picture of the molecular structure nih.gov. For a compound like Kuramerine, NMR data would be crucial in identifying the various proton and carbon environments, determining coupling constants to understand connectivity, and using 2D NMR experiments to establish correlations between different parts of the molecule, ultimately leading to the assembly of the complete carbon-hydrogen framework and the placement of substituents nih.gov.
Mass Spectrometry (MS) in Structural Analysis
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern when ionized. This technique is vital for confirming the molecular formula and identifying characteristic substructures. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule, allowing for the calculation of its elemental composition. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the masses of the resulting fragments. This fragmentation pattern serves as a molecular fingerprint, providing clues about the functional groups and the way the molecule breaks apart, which is invaluable in piecing together the structure of an unknown compound. Mass spectrometry was noted as being used in the structure elucidation studies related to this compound and other compounds in the same context fu-berlin.de.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic molecular vibrations. IR spectroscopy measures the absorption of infrared light by a sample, while Raman spectroscopy measures the inelastic scattering of light. Different functional groups vibrate at specific frequencies, resulting in characteristic peaks in the IR and Raman spectra. These techniques can help confirm the presence of key structural features such as hydroxyl groups, carbonyl groups, and carbon-carbon double bonds within the this compound molecule. IR spectra have been used in the characterization of isolated compounds.
X-ray Diffraction for Crystalline Structure Analysis
X-ray diffraction (XRD) is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density can be mapped, revealing the positions of atoms and the bond lengths and angles. Single-crystal X-ray diffraction provides the most definitive structural information, including stereochemistry. The initial report on this compound mentioned the potential use of X-ray analysis in its structure elucidation fu-berlin.de. This technique is particularly valuable for confirming structures determined by other spectroscopic methods and for resolving ambiguities, especially concerning stereochemical assignments.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating a target compound from a complex mixture and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC is a widely used separation technique that involves passing a mobile phase through a stationary phase packed in a column. Compounds in the mixture separate based on their differential interactions with the stationary and mobile phases. HPLC is invaluable for isolating pure compounds from natural extracts or synthesis mixtures and for analyzing the purity of a sample. UHPLC is an evolution of HPLC that uses smaller particle sizes in the column packing and operates at higher pressures, offering improved resolution, speed, and sensitivity compared to conventional HPLC. Both HPLC and UHPLC are routinely used in the isolation and characterization of natural products and other organic compounds, allowing for the separation of closely related analogs and the quantification of impurities. These techniques would be critical in obtaining highly pure samples of this compound for spectroscopic analysis and for verifying the purity of the isolated compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is a widely utilized analytical technique for separating and analyzing compounds that can be vaporized without decomposition. The principle involves partitioning analytes between a mobile gas phase and a stationary phase within a column, allowing for separation based on differences in volatility and interaction with the stationary phase. nih.govnih.gov GC, often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the identification and quantification of volatile and semi-volatile compounds in complex mixtures.
While specific detailed applications of GC solely focused on this compound (C28H44NO8+) are not extensively detailed in the provided search results, GC-MS has been employed in the analysis of alkaloids in chemotaxonomy studies, where "this compound" was mentioned as one of the analyzed compounds. These studies often involve the analysis of complex plant extracts, highlighting the utility of GC-MS in separating and identifying multiple alkaloid components within a single analysis. The effectiveness of GC for alkaloid analysis suggests that if this compound or its suitable derivatives exhibit sufficient volatility and thermal stability, GC-based methods, particularly GC-MS, could be applicable for its analysis, especially in the context of complex biological or natural product matrices. The process typically involves sample injection, vaporization, separation on a chromatographic column, and detection, with retention time and mass spectral data providing identification and quantitative information. nih.gov
Advanced Separation Techniques in Complex Matrices
Analyzing this compound within complex matrices, such as plant extracts from its natural sources like Liparis kurameri, necessitates the use of advanced separation techniques to isolate and purify the compound from co-occurring substances. While traditional methods like column chromatography have been used for the isolation of natural products including those from Ziziphus mauritiana, more advanced techniques offer enhanced resolution and efficiency for complex samples.
Capillary Electrophoresis (CE) represents an advanced separation technique that has shown utility in the analysis of cationic drugs and other charged species. This compound (C28H44NO8+), being a compound with a positive charge as indicated by its molecular formula, is amenable to analysis by CE. Notably, this compound has been listed as a reference standard in studies employing CE for the chiral resolution of cationic drugs, demonstrating its relevance in the development and application of CE methods for complex samples.
High-Performance Liquid Chromatography (HPLC) is another cornerstone of advanced separation science, widely used for the analysis of a broad range of compounds, including less volatile ones for which GC may not be suitable. Different modes of HPLC, such as reversed-phase and normal-phase chromatography, can be employed depending on the polarity of this compound. The coupling of HPLC with detectors like UV-Vis or mass spectrometry (HPLC-MS) provides powerful capabilities for the separation, identification, and quantification of this compound in complex matrices. Supercritical Fluid Chromatography (SFC) is also recognized as an advanced technique offering advantages in terms of speed and orthogonality compared to HPLC, particularly useful for chiral separations and the analysis of polar compounds. These advanced techniques are crucial for obtaining highly purified samples of this compound for detailed structural and stereochemical analysis and for analyzing its presence in complex biological or environmental samples.
Stereochemical Investigations and Chiral Analysis
Stereochemistry, the study of the spatial arrangement of atoms in molecules, is critical for understanding the properties and behavior of chiral compounds like this compound. Chiral molecules exist as stereoisomers, specifically enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit different biological activities and require specific analytical methods for their separation and characterization.
The stereochemistry of this compound, along with Kumokirine, was the subject of early investigations reported in Tetrahedron Letters. These studies are fundamental to understanding the precise three-dimensional structure of the this compound molecule, including the absolute configuration of its chiral centers.
Chiral analysis, aimed at determining the enantiomeric composition or purity of a sample, is essential for chiral compounds. Chromatographic methods, particularly those employing chiral stationary phases, are widely used for this purpose. Chiral GC columns, often utilizing derivatized cyclodextrins, can separate enantiomers based on differential interactions with the stationary phase. Chiral HPLC and SFC are also powerful techniques for enantioselective separation, offering different selectivities and advantages depending on the compound properties.
As noted, this compound (C28H44NO8+) has been used as a reference standard in the chiral resolution of cationic drugs by capillary electrophoresis using cyclodextrins. This highlights the applicability of CE as a method for chiral analysis of this compound, particularly in the context of separating its enantiomers if it exists as a racemic mixture or in enantiomerically enriched forms. The use of cyclodextrins as chiral selectors in CE allows for the formation of transient diastereomeric complexes with the enantiomers, leading to differential migration times and thus separation.
Understanding the stereochemistry and having reliable methods for chiral analysis are vital for the complete characterization of this compound and for any research involving its biological or chemical properties where stereoisomerism may play a significant role.
Biosynthetic Pathways and Enzymatic Mechanisms of Kuramerine
Elucidation of Primary Precursors and Intermediate Metabolites
The primary precursor for the piperidine (B6355638) ring found in Kuramerine is widely accepted to be the essential amino acid L-lysine ontosight.airesearchgate.netbiorxiv.orgalfa-chemistry.comaustinpublishinggroup.comnormalesup.orgbiorxiv.org. L-lysine provides the five carbon atoms and the nitrogen atom that form the piperidine heterocyclic ring alfa-chemistry.com.
The initial steps in the biosynthesis of many piperidine alkaloids involve the decarboxylation of L-lysine to form cadaverine (B124047) researchgate.netaustinpublishinggroup.comnormalesup.orgbiorxiv.orgnih.gov. Cadaverine is then thought to undergo oxidative deamination, leading to the formation of 5-aminopentanal (B1222117). This unstable intermediate spontaneously cyclizes to form Δ¹-piperideine, a crucial cyclic imine intermediate in the biosynthesis of numerous piperidine alkaloids researchgate.netnormalesup.orgbiorxiv.orgnih.gov.
While the specific intermediates leading directly to this compound from Δ¹-piperideine have not been fully elucidated, further enzymatic modifications of this core structure, such as alkylation, hydroxylation, and acylation, are common in the diversification of piperidine alkaloids nih.govgla.ac.uk. Given this compound's structure, it is plausible that subsequent steps involve the addition of other metabolic units and specific functional group transformations.
Enzymatic Transformations and Key Enzyme Identification
The conversion of L-lysine to the central piperidine core involves several key enzymatic steps. The decarboxylation of L-lysine to cadaverine is catalyzed by Lysine Decarboxylase (LDC) researchgate.netaustinpublishinggroup.comnormalesup.orgbiorxiv.orgnih.gov. Following cadaverine formation, a primary-amine oxidase (AOC) is implicated in the oxidative deamination step leading to 5-aminopentanal researchgate.netbiorxiv.orgnih.gov. The reduction of Δ¹-piperideine to piperidine is facilitated by enzymes such as short-chain dehydrogenase/reductase (SDR) nih.gov.
Beyond the formation of the basic piperidine ring, a variety of enzymes are likely involved in the subsequent functionalization steps that lead to the specific structure of this compound. These could include methyltransferases (MTs) for methylation reactions and cytochrome P450 monooxygenases (CYP450s) for hydroxylation or other oxidative modifications nih.govgla.ac.uk. While these enzyme classes are known to act on piperidine frameworks in other biosynthetic pathways, the specific enzymes responsible for these transformations in the context of this compound biosynthesis in its native plant sources have yet to be definitively identified and characterized. Studies on the biosynthesis of other piperidine alkaloids, such as coniine and piperine (B192125), have identified specific polyketide synthases (PKS) and piperine synthase (PS), respectively, highlighting the diversity of enzymes involved in tailoring the final alkaloid structure researchgate.netnih.gov.
In Vivo and In Vitro Biosynthetic Pathway Delineation
Studies on the biosynthesis of piperidine alkaloids have historically utilized in vivo feeding experiments with isotopically labeled precursors to trace the metabolic route normalesup.org. These experiments have been instrumental in confirming L-lysine as a primary precursor and elucidating intermediates like cadaverine and Δ¹-piperideine in various plant systems normalesup.org. In vitro enzyme assays using cell-free extracts have also been employed to characterize the activity of specific enzymes like LDC and amine oxidases involved in the early steps of the pathway normalesup.org.
While general in vivo and in vitro methods for studying alkaloid biosynthesis are well-established, specific detailed studies focusing solely on delineating the complete in vivo and in vitro pathway for this compound in Spiranthes sinensis or Merremia species are not extensively documented in the provided search results. Research mentioning this compound in these plants often focuses on its isolation and structural elucidation ontosight.airesearchgate.net. The reference to a 1969 paper related to this compound synthesis ontosight.aibiorxiv.orgnih.gov might pertain to chemical synthesis rather than biological pathway elucidation.
Comparative Biosynthesis with Related Stilbenoids and Dihydrophenanthrenes
Initial broad classifications sometimes associate compounds found in orchids, including this compound, with stilbenoids and dihydrophenanthrenes ontosight.ai. However, based on its classification as a piperidine alkaloid researchgate.net, this compound's biosynthesis fundamentally differs from that of stilbenoids and dihydrophenanthrenes.
Stilbenoids, such as resveratrol, are phenylpropanoid derivatives synthesized via the shikimate pathway and the polyketide pathway, involving enzymes like stilbene (B7821643) synthase ontosight.ai. Dihydrophenanthrenes are often derived from dihydrostilbenes through oxidative cyclization reactions ontosight.ainih.gov. These pathways utilize different primary precursors (phenylalanine and malonyl-CoA for stilbenoids/dihydrophenanthrenes) and distinct enzymatic machinery compared to the lysine-derived pathway of piperidine alkaloids.
Therefore, while this compound might co-occur with stilbenoids or dihydrophenanthrenes in some plant sources, their biosynthetic origins are distinct. A more relevant comparison lies with the biosynthesis of other piperidine alkaloids, which share the common lysine-dependent initial steps but diverge in later stages due to the action of different tailoring enzymes, leading to structural diversity (e.g., coniine, piperine, anabasine) researchgate.netresearchgate.netbiorxiv.orgaustinpublishinggroup.combiorxiv.orgnih.govresearchgate.netresearchgate.netresearchgate.net.
Genetic and Molecular Basis of Biosynthesis
The genetic and molecular basis of piperidine alkaloid biosynthesis involves the genes encoding the enzymes responsible for the various steps in the pathway. Studies in other plants producing piperidine alkaloids have begun to identify these genes. For instance, research on Piper longum and Pinus ponderosa has utilized transcriptomic analysis to identify candidate genes involved in piperidine alkaloid biosynthesis, including those encoding LDC, amine oxidases, and enzymes involved in downstream modifications biorxiv.orgbiorxiv.orgusda.govresearcher.life. Transcription factors are also known to play a role in regulating the expression of these biosynthetic genes biorxiv.orgresearcher.life.
While the general classes of genes involved in piperidine alkaloid biosynthesis are being identified in various plant species, the specific genes and their regulation governing this compound biosynthesis in Spiranthes sinensis or Merremia have not been detailed in the provided information. Unraveling the genetic basis for this compound production would involve identifying the specific alleles and regulatory elements in these plants that control the expression and activity of the enzymes in its unique biosynthetic pathway.
Chemical Synthesis of Kuramerine and Analogs
Total Synthesis Strategies and Methodologies
The total synthesis of Kuramerine has been reported. One early synthesis involved the synthesis of tetraacetyl malaxin and this compound. nih.gov Another publication from 1967 also details the synthesis of this compound and Kumokirine. ismar.org While the specific details of these early total synthesis strategies for this compound are not extensively detailed in the provided snippets, the mention of its synthesis alongside other alkaloids like Kumokirine suggests that methodologies applicable to pyrrolizidine (B1209537) alkaloids may be relevant. Total synthesis approaches often involve convergent strategies, assembling complex fragments to form the final molecular core. nih.gov Methodologies can include steps like intramolecular amination and diastereoselective epoxidation. nih.gov
Development of Synthetic Routes for Structural Analogs and Derivatives
The development of synthetic routes for structural analogs and derivatives of natural products like this compound is a common practice in medicinal chemistry and synthetic applications. Although direct information on this compound analog synthesis is limited in the provided results, the synthesis of analogs of other compounds with related structural features or biological activities, such as curcuminoids or almiramide, illustrates general approaches. nih.govrsc.org These often involve modifying specific functional groups or parts of the core structure to explore changes in properties or activity. nih.govrsc.org For instance, modifications can include altering substituents on aromatic rings or introducing N-methylation. nih.govrsc.org
Regio- and Stereoselective Synthesis Approaches
Regio- and stereoselective synthesis are crucial for synthesizing complex molecules with defined three-dimensional structures, such as alkaloids like this compound which possess chiral centers. Early studies on this compound and Kumokirine mentioned spectral data for known 3-alpha isomers, hinting at the importance of stereochemistry in these compounds. colab.ws Stereoselective synthesis aims to control the formation of specific stereoisomers. This can be achieved through various methods, including the use of chiral auxiliaries, specific catalysts, or controlled reaction conditions. whiterose.ac.ukrsc.orgwiley.comrsc.org For example, stereoselective C-radical addition and palladium-catalyzed reactions have been employed in the stereoselective synthesis of other compound classes. rsc.orgrsc.org Intramolecular acyl transfer has also been shown to enable stereoselective synthesis of atropisomeric amides. whiterose.ac.uk
Synthetic Modifications for Structure-Activity Relationship (SAR) Studies
Synthetic modifications are frequently undertaken to generate a series of related compounds for Structure-Activity Relationship (SAR) studies. This involves systematically altering the chemical structure of a lead compound, like this compound, and evaluating how these changes affect its biological activity. While specific SAR studies on this compound are not detailed, the synthesis of analogs for SAR analysis is a well-established process for other compounds. nih.govrsc.orgresearchgate.net These studies help to identify which parts of the molecule are essential for its activity and which modifications can enhance or alter that activity. For example, SAR studies on curcuminoids involved synthesizing analogs with variations in substituents and the core structure to understand their impact on cytotoxicity. nih.gov Similarly, modifications like N-methylation were explored in the synthesis of almiramide analogues to study their effect on antileishmanial activity. rsc.org
Preclinical Biological Investigations and Molecular Mechanisms
In Vitro Assays for General Biological Activities (e.g., antiproliferative, anti-inflammatory, antioxidant, antimicrobial)
In vitro studies using human or animal cells or tissues are conducted to test a drug's ability to modulate a therapeutic target. biogem.it While specific data on Kuramerine's general biological activities from the search results are limited, related research on compounds from the same plant sources or with similar structural features can provide context. For instance, curcumin, a well-studied natural compound, has shown a wide range of in vitro biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antiproliferative effects. mdpi.comnih.govmdpi.comfrontiersin.org These activities have been observed in various cell lines, including human hepatoma cells and breast cancer cells, often in a concentration-dependent manner. nih.gov
Cellular Mechanism Studies
Understanding the cellular mechanisms involves investigating how a compound interacts at the molecular level, including its binding to receptors and its influence on intracellular signaling pathways.
Modulation of Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt, JAK/STAT, NF-κB pathways)
Intracellular signaling pathways are crucial for transmitting signals within cells and regulating various cellular activities like proliferation, differentiation, and immune responses. frontiersin.org Key pathways include MAPK, PI3K/Akt, JAK/STAT, and NF-κB, which are often involved in inflammatory responses and cell fate decisions. frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.gov Research on other natural compounds, such as curcumin, has demonstrated their ability to modulate these pathways. Curcumin has been shown to suppress NF-κB activation and interfere with inflammatory pathways, including the modulation of MAPK and PI3K/Akt signaling. nih.govfrontiersin.org The JAK/STAT pathway, often activated by cytokines, can also interact with and influence NF-κB and PI3K/Akt signaling. nih.govfrontiersin.orgresearchgate.net While direct studies on this compound's impact on these specific pathways are not detailed in the search results, the modulation of such cascades is a common mechanism by which bioactive compounds exert their effects.
Structure Activity Relationship Sar Studies of Kuramerine and Its Derivatives
Systematic Structural Modifications and Activity Profiling
Systematic structural modifications of a parent compound and the subsequent profiling of the biological activity of these derivatives are standard approaches in SAR studies. This process involves synthesizing analogs where specific parts of the molecule are altered, added, or removed to understand the contribution of these structural features to the observed activity.
Research indicates that Kuramerine has been synthesized, and a tetraacetyl derivative has also been prepared. chemfaces.comnih.gov While general biological activity, such as activity against bacteria and fungi, has been mentioned in relation to this compound and Kumokirine, detailed studies specifically focused on the systematic structural modification of this compound and the comprehensive profiling of the biological activities of a range of its derivatives are not extensively available within the provided search results. Therefore, specific data tables detailing the activity profiles of various this compound derivatives resulting from systematic structural modifications cannot be presented based on the available information.
Identification of Pharmacophores and Key Structural Features
A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger its biological response. Identifying the pharmacophore and key structural features of a compound is crucial for rational drug design and the development of more potent or selective analogs.
Based on the provided search results, specific studies explicitly identifying the pharmacophore or detailing the key structural features of this compound that are essential for its reported biological activities (such as antibacterial or antifungal effects) were not found. While the structures of this compound and related compounds like Kumokirine have been investigated, the specific molecular moieties responsible for their biological interactions have not been elucidated in the search results.
Computational Approaches in SAR Analysis
Computational approaches play a significant role in modern SAR studies, complementing experimental efforts. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be used to predict the activity of new compounds, understand the nature of interactions with biological targets, and guide the design of derivatives.
These computational methods can help correlate structural descriptors with biological activity, build predictive models, and provide insights into the binding modes of compounds. However, within the scope of the provided search results, no published studies employing computational approaches specifically for the SAR analysis of this compound or its derivatives were identified.
Advanced Methodologies in Kuramerine Research
Chemotaxonomic Profiling of Orchidaceous Plants for Kuramerine and Related Compounds
Chemotaxonomy, the classification of organisms based on their chemical constituents, has been instrumental in studying this compound and related alkaloids in orchids. The presence and distribution of specific alkaloids, including this compound, nervosine, kumokirine, malaxin, and auriculine, in Liparis species such as L. nervosa, L. Krameri, L. Kumokiri, L. bicallosa, and L. auriculata have been investigated from a chemotaxonomic perspective. researchgate.net Liparis is recognized as one of the orchid genera initially investigated for alkaloids, with numerous compounds isolated from Liparis and the related genus Malaxis. colab.ws this compound has been noted as being related to kumokirine, which is a pyrrolizidine (B1209537) alkaloid, found in Liparis kumokiri and L. kurameri. dokumen.pub Chemotaxonomic studies often involve the analysis of secondary metabolites like alkaloids, bibenzyls, and phenanthrenes, which are known to occur in orchids and contribute to their medicinal attributes. researchgate.netresearchgate.net
Quantitative Analysis Techniques for this compound in Biological and Botanical Samples
Quantitative analysis aims to determine the amount of a specific substance in a sample. rigaku.com For this compound in biological and botanical samples, chromatographic and spectroscopic methods are commonly employed. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for the analysis of plant secondary metabolites, including alkaloids. pageplace.defu-berlin.demdpi.comnih.gov While specific quantitative data for this compound using these methods were not extensively detailed in the provided context, related studies on other plant compounds like curcuminoids in Curcuma species demonstrate the application of validated HPLC-UV-MS methods for qualitative and quantitative analysis in herbal medicines. nih.gov These methods involve optimizing extraction processes, achieving chromatographic separation on specific columns (e.g., C18), and using appropriate mobile phases and detection wavelengths. mdpi.comnih.govnih.gov The validation of such methods includes assessing linearity, sensitivity, precision, accuracy, and recovery. nih.govnih.govbiocrick.com The ability to detect compounds at very low levels (e.g., picograms by GC-MS for other alkaloids) highlights the sensitivity of these techniques. pageplace.de
Application of Omics Technologies (e.g., metabolomics, transcriptomics) in Biosynthesis Research
Omics technologies, such as metabolomics and transcriptomics, provide powerful tools for investigating the biosynthesis of natural products like this compound. Metabolomics involves the comprehensive analysis of metabolites in a biological system, while transcriptomics studies the complete set of RNA transcripts. chemfaces.comnih.govnih.govmdpi.com By analyzing changes in metabolite profiles and gene expression levels, researchers can identify potential genes and enzymes involved in the biosynthetic pathways of compounds like this compound. For instance, non-targeted hydrophilic interaction chromatography-ESI-qTOF-MS metabolite profiling has been applied to study metabolic changes in biological samples. chemfaces.com Transcriptome sequencing allows for the rapid identification of differentially expressed genes (DEGs) and the elucidation of molecular mechanisms underlying physiological processes, including secondary metabolite biosynthesis. nih.govnih.govmdpi.com Comparative transcriptome and metabolite profiling can reveal the relationship between gene expression and metabolite accumulation, helping to pinpoint key genes involved in a pathway. nih.gov While direct examples for this compound biosynthesis were not found, studies on other plant compounds, such as corosolic acid in Lagerstroemia speciosa or terpenoids in Litsea cubeba, illustrate how integrated transcriptomic and metabolomic analyses are used to identify genes (e.g., CYP450 and OSC genes for triterpenes, or genes in the MVA and MEP pathways for terpenoids) and understand their differential expression in biosynthesis. nih.govmdpi.com
Computational Chemistry and Molecular Modeling for Theoretical Studies
Computational chemistry and molecular modeling play a significant role in theoretical studies of natural products, complementing experimental research. These methods can be used to predict molecular properties, study reaction mechanisms, and model interactions with biological targets. While specific computational studies focused solely on this compound were not detailed, computational and theoretical nanoscience approaches are utilized in phytochemical analysis and the study of natural compounds. chemfaces.com Combined approaches involving molecular dynamics (MD) simulations, ab initio calculations, and QM/MM computations have been employed to investigate the mechanisms and regioselectivity of enzymatic reactions involved in the modification of natural products, such as the methylation of flavonoids by catechol-O-methyltransferase (COMT). nih.gov These studies can provide insights into the energetic barriers and binding modes involved in biochemical transformations. nih.gov Such computational techniques can be applied to understand the potential biosynthetic steps leading to this compound and predict its physical and chemical properties or interactions.
Future Directions and Emerging Research Avenues for Kuramerine
Exploration of Undiscovered Biological Activities and Therapeutic Potentials
Current research on Kuramerine and related compounds from the Liparis genus suggests a range of potential biological activities. Extracts from Liparis species have demonstrated haemostatic, antitumor, anti-inflammatory, hypolipidemic, antioxidant, and antibacterial activities. researchgate.net While these activities are attributed to the genus as a whole and its various constituents like phenolic acids, flavonoids, and alkaloids, the specific contribution of this compound to these effects requires further investigation. researchgate.net
The structural complexity of this compound suggests it could serve as a lead compound for developing new therapeutic agents. evitachem.com Natural products, including alkaloids like this compound, are of significant interest to the pharmaceutical industry due to their diverse biological effects and potential as sources or models for new drugs. researchgate.net Future research will likely focus on targeted screening of this compound against a wider array of biological targets and disease models to identify novel therapeutic applications. This includes exploring its potential in areas such as neuroprotection, given that some orchid alkaloids have shown activity against neuroinflammation and neuronal injury. thepharmajournal.com
Further studies are needed to elucidate the specific mechanisms of action of this compound at the molecular level. Understanding how this compound interacts with biological pathways and targets will be crucial for validating its therapeutic potential and guiding the development of effective and safe drug candidates.
Biotechnological Production and Metabolic Engineering for Enhanced Yields
The isolation of natural products like this compound from their native plant sources can be challenging due to factors such as low natural abundance, slow growth of the source plant (Liparis krameri), and geographical limitations. Biotechnological approaches, particularly metabolic engineering, offer promising avenues to enhance the sustainable production of this compound.
Metabolic engineering involves modifying the biosynthetic pathways of organisms (like bacteria, yeast, or plant cell cultures) to increase the yield of a desired compound. While specific metabolic engineering efforts for this compound are not extensively detailed in the search results, the broader field of biotechnological production of plant secondary metabolites, including alkaloids, is an active area of research. researchgate.net Tools and methodologies are being developed to predict and engineer biosynthetic pathways for complex molecules. researchgate.net
Future directions in this area for this compound include identifying and cloning the genes responsible for its biosynthesis in Liparis krameri. Once the biosynthetic pathway is understood, these genes can be transferred and expressed in fast-growing microbial hosts or engineered plant cell cultures. Optimizing the expression of these genes and the metabolic flux towards this compound production through genetic manipulation and fermentation process optimization will be key to achieving enhanced yields. This could provide a more reliable and scalable supply of this compound for research and potential therapeutic development compared to traditional extraction methods.
Novel Synthetic Methodologies for Accessing Complex Analogs
The total synthesis of this compound has been reported nih.govismar.org, providing a foundation for accessing the compound independently of its natural source. However, developing novel and more efficient synthetic methodologies remains a crucial area for future research. This is particularly important for the creation of this compound analogs, which are structurally related compounds that may possess improved biological activity, specificity, or pharmacokinetic properties.
Research into novel synthetic routes could focus on developing more convergent or stereoselective approaches, reducing the number of synthetic steps, and utilizing more environmentally friendly reagents and conditions. ismar.org The structural features of this compound, including its alkaloid core, present interesting challenges and opportunities for synthetic chemists. scribd.com
Furthermore, synthetic methodologies can be employed to create libraries of this compound analogs with systematic variations in their structure. These analog libraries can then be screened for enhanced biological activities, providing valuable structure-activity relationship (SAR) information. This SAR data is essential for rational drug design and the optimization of lead compounds. The synthesis of complex analogs can also help to confirm proposed biosynthetic pathways and provide tools for studying the biological targets of this compound.
Integration of Multidisciplinary Approaches in Natural Product Drug Discovery
The future of this compound research, particularly in the context of drug discovery, lies in the integration of multidisciplinary approaches. As highlighted in the broader field of natural product research, combining botanical, chemical, biological, and pharmacological sciences is essential for fully understanding and utilizing the potential of compounds like this compound. dokumen.pubresearchgate.net
This integration involves:
Botany and Ethnobotany: Continued exploration of Liparis species and related orchids for the identification of new chemotypes or related compounds, potentially guided by traditional medicinal knowledge. thepharmajournal.comresearchgate.net
Phytochemistry: Advanced techniques for the isolation, purification, and structural elucidation of this compound and other constituents from natural sources.
Synthetic Chemistry: Development of efficient synthesis routes and the creation of diverse analog libraries for biological screening.
Molecular Biology and Genomics: Elucidating the biosynthetic pathway of this compound at the genetic level to enable biotechnological production.
Pharmacology and Biology: Comprehensive in vitro and in vivo testing to determine biological activities, mechanisms of action, and potential therapeutic applications.
Computational Chemistry and Cheminformatics: Utilizing in silico methods for target prediction, molecular docking studies, and the design of novel analogs.
By fostering collaboration among researchers from these diverse fields, a more holistic understanding of this compound can be achieved, accelerating the pace of discovery and increasing the likelihood of translating its potential into tangible therapeutic benefits. This integrated approach is crucial for navigating the complexities of natural product research and maximizing the potential of compounds like this compound in the drug discovery pipeline.
Q & A
Q. How can research teams balance innovation and feasibility in this compound-related grant proposals?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
